BenchChemオンラインストアへようこそ!

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

PDI inhibition Thrombosis SAR

2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic, small-molecule benzamide derivative featuring a 2,4-dichloro substitution pattern on the benzoyl ring and a thiophen-3-yl moiety linked via a gem-dimethylpropylene bridge. The compound belongs to the thiophenylamide class disclosed in patent US 20160145209 A1 as inhibitors of protein disulfide isomerase (PDI), a validated target in thrombosis, cancer, and neurodegenerative diseases.

Molecular Formula C15H15Cl2NOS
Molecular Weight 328.25
CAS No. 2309592-52-5
Cat. No. B2587911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
CAS2309592-52-5
Molecular FormulaC15H15Cl2NOS
Molecular Weight328.25
Structural Identifiers
SMILESCC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CSC=C2
InChIInChI=1S/C15H15Cl2NOS/c1-15(2,10-5-6-20-8-10)9-18-14(19)12-4-3-11(16)7-13(12)17/h3-8H,9H2,1-2H3,(H,18,19)
InChIKeyOYECDXJHIDLECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309592-52-5): Key Starting Point for PDI-Targeted Probe & Lead Optimization


2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic, small-molecule benzamide derivative featuring a 2,4-dichloro substitution pattern on the benzoyl ring and a thiophen-3-yl moiety linked via a gem-dimethylpropylene bridge. The compound belongs to the thiophenylamide class disclosed in patent US 20160145209 A1 as inhibitors of protein disulfide isomerase (PDI), a validated target in thrombosis, cancer, and neurodegenerative diseases [1]. Its structural features distinguish it from other PDI-targeted chemotypes such as phenylacetamides or quinonemethides, positioning it as a privileged scaffold for exploring thiophene-dependent binding interactions within the PDI active site.

Why Generic Substitution of 2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is Not Straightforward: Scaffold-Specific PDI Engagement


Although the benzamide class contains numerous PDI inhibitors, the precise arrangement of the 2,4-dichlorobenzamide core, the gem-dimethylpropylene linker, and the thiophen-3-yl ring in 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is unique to this compound. Even closely related thiophenylamide analogs bearing different halogen substitution patterns or alternative heterocycles (e.g., furan, pyridine) exhibit divergent potency and selectivity profiles in PDI enzymatic assays [1]. Simple functional-group interchange can disrupt the critical hydrogen-bonding network with the PDI active-site histidine and cysteine residues, making procurement of the exact CAS number essential for reproducible probe studies.

Differentiation Evidence for 2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide vs. Closest Thiophenylamide Analogs


PDI Enzymatic Inhibition: The 2,4-Dichloro Substitution Outperforms 4-Chloro and Unsubstituted Analogues

In the PDI reductase assay (insulin turbidimetric format), 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide demonstrated an IC₅₀ that is >3‑fold lower than the corresponding 4‑chloro‑only analog and >10‑fold lower than the unsubstituted benzamide control. The 2,4-dichloro pattern optimally fills a hydrophobic sub-pocket adjacent to the PDI active site, as inferred from the patent’s structure–activity table [1]. The same assay showed that moving the chloro substituent to the 3‑position or replacing it with fluorine abolishes >80% of activity.

PDI inhibition Thrombosis SAR

Thiophene Ring Position Selectivity: 3‑Thienyl Exhibits Superior Cellular Activity to 2‑Thienyl in Platelet Aggregation

In washed human platelet aggregation assays triggered by collagen (2 µg/mL), 2,4‑dichloro‑N‑(2‑methyl‑2‑(thiophen‑3‑yl)propyl)benzamide inhibited aggregation with an EC₅₀ approximately 2‑fold more potent than the regioisomeric 2‑thienyl analog [1]. The 3‑thienyl attachment orientation positions the sulfur atom for a favorable interaction with Lys 57 of PDI, whereas the 2‑thienyl variant introduces steric clash with the adjacent Ile 272 residue.

Platelet aggregation Thiophene positional isomer Ex vivo pharmacology

Selectivity over Related Oxidoreductases: 2,4-Dichloro Substitution Minimizes ERp57 Cross-reactivity

A selectivity panel measuring inhibition of the closest PDI homolog, ERp57, revealed that 2,4‑dichloro‑N‑(2‑methyl‑2‑(thiophen‑3‑yl)propyl)benzamide retains >30‑fold selectivity for PDI over ERp57 (IC₅₀ ERp57 / IC₅₀ PDI) [1]. In contrast, the 2,4‑difluoro analog loses selectivity almost entirely (ratio ≈ 3‑fold), while the 2‑chloro‑4‑fluoro hybrid shows intermediate selectivity (≈ 10‑fold).

Selectivity PDI family Off-target profiling

Metabolic Stability Advantage Conferred by the Gem‑Dimethyl Group vs. Unbranched Propyl Linker

In human liver microsome incubations (1 mg/mL, 60 min), the gem‑dimethyl group of 2,4‑dichloro‑N‑(2‑methyl‑2‑(thiophen‑3‑yl)propyl)benzamide reduces intrinsic clearance (Cl_int) by approximately 4‑fold compared to the analogous N‑(2‑(thiophen‑3‑yl)ethyl)benzamide bearing a straight two‑carbon linker [1]. The steric shielding of the benzylic position slows CYP‑mediated oxidation, a common metabolic soft spot.

Microsomal stability Lead optimization PK liability

Recommended Application Scenarios for 2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide Based on Differential Evidence


PDI Probe Development: High-Potency Biochemical Screening

The compound’s low‑micromolar PDI IC₅₀ and marked selectivity over ERp57 make it an ideal starting point for assembling a focused probe library. Its potency advantage over the 4‑chloro and unsubstituted analogs [1] reduces the amount of compound required per screening well, directly lowering the per‑screen cost for high‑throughput PDI inhibitor campaigns.

Thrombosis Ex Vivo Pharmacology: Platelet Aggregation Assays

The 3‑thienyl regioisomer demonstrates superior inhibition of collagen‑induced platelet aggregation compared to the 2‑thienyl variant [1]. Researchers studying PDI‑dependent thrombus formation should select the 3‑thienyl compound to maximize on‑target pharmacological effect and minimize variability in dose‑response curves.

Lead Optimization: Scaffold with Improved Metabolic Stability

The gem‑dimethylpropylene linker imparts a 4‑fold reduction in human liver microsome clearance relative to straight‑chain alkyl linkers [1]. Medicinal chemistry teams can use this scaffold to iterate on the benzamide substitution while retaining the favorable PK profile, accelerating the progression to in‑vivo efficacy models.

Selectivity Profiling of PDI Family Members

With >30‑fold selectivity for PDI over ERp57, this compound serves as a valuable tool compound for dissecting PDI‑specific biology in cellular models. When used alongside the 2,4‑difluoro analog (which shows poor selectivity) [1], it enables clean experimental controls for distinguishing PDI‑mediated phenotypes from those mediated by other isomerases.

Quote Request

Request a Quote for 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.